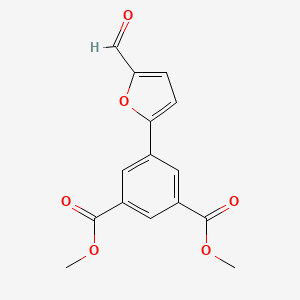
Dimethyl 5-(5-formyl-2-furyl)isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Degradability Analysis
Dimethyl phthalate esters (DMPEs), including dimethyl isophthalate (DMI), are widely used as plasticizers and additives in various industrial applications due to their ability to enhance the flexibility and softness of plastic products. However, their environmental impact is of significant concern due to their potential as endocrine disruptors and their classification as priority pollutants by the United States Environmental Protection Agency. The degradation of DMPEs, particularly by microbial mineralization, is crucial for mitigating their effects on the environment. While bacterial degradation pathways have been well-documented, the role of fungi in the degradation process is less understood. A study has highlighted the degradation capabilities of a Fusarium species isolated from mangrove sediment, emphasizing the importance of understanding the environmental fate of DMPEs and the potential role of mangrove microorganisms in their degradation .
Synthesis and Activity Analysis
The synthesis of metallophthalocyanines with dimethyl 5-(phenoxy)-isophthalate substituents has been reported, along with their characterization through various spectroscopic techniques. These novel compounds have demonstrated significant antioxidant and antibacterial activities. For instance, the Co(II) and Zn(II) phthalocyanine complexes exhibited notable DPPH free radical scavenging abilities, while the Co(II) and Cu(II) complexes showed strong ferrous ion chelating activity. Additionally, the antibacterial activities of these phthalocyanine complexes were compared to that of Amikacin, with the Co(II) complex showing a comparable zone of inhibition against Micrococcus luteus .
Molecular Structure and Activity Correlation
The structure-activity relationship of aminophosphonic compounds bearing a 2-furyl moiety has been explored, particularly focusing on their cytotoxic effects on esophageal cancer cell lines. Dimethyl (2-furyl)-N-(2-methoxyphenyl)aminomethylphosphonate was found to induce apoptosis in these cancer cells. The study provides insights into the correlations between the molecular structure of these furan-deriving aminophosphonates and their cytotoxic activities, which could be valuable for the development of new therapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate have been investigated. The polymerization process of this AB2 monomer was characterized by unusual molecular weight growth, with the number-average molecular weight reaching a plateau while the weight-average molecular weight continued to increase. This behavior was attributed to intramolecular cyclization and redistribution of polymer chains by ester interchange reactions. The resulting polymers were found to be soluble in common organic solvents and exhibited low intrinsic viscosities. The degree of branching was determined by quantitative 13C NMR spectroscopy and was consistent with theoretical values for a statistical distribution at high conversion .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research on the synthesis of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy)isophthalate, a related compound, explored optimal conditions for its creation, including esterification with methanol and reaction with methyl 2-chloropropionate. This study revealed insights into the compound's optical activity and SN1 reaction mechanism (Pen, 2014).
Photochromic Applications
- Investigations into photochromic 1-(2,5-dimethyl-3-furyl)-1-fluoren-9-ylideneethane, a compound related to dimethyl 5-(5-formyl-2-furyl)isophthalate, demonstrated significant changes in color upon irradiation. This research could provide insights into potential photochromic applications for similar compounds (Heller & Jenkins, 1984).
Ligand Chemistry
- Dimethyl 5-aminoisophthalate, a structurally related compound, was used to form model complexes in gold(I) chemistry. This research could suggest potential uses of dimethyl 5-(5-formyl-2-furyl)isophthalate in similar ligand applications (Wiedemann, Gamer, & Roesky, 2009).
Photoreactions and Synthesis
- The study of synthesis and photoreactions of related compounds, such as 2,6,6-Trimethyl-5-(2,5-dimethyl-3-furyl and -3-thienyl)-3-heptyn-2,5-diols, offers insights into the potential for dimethyl 5-(5-formyl-2-furyl)isophthalate in similar photoreactive applications (Kiji et al., 1995).
Safety And Hazards
Propriétés
IUPAC Name |
dimethyl 5-(5-formylfuran-2-yl)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-19-14(17)10-5-9(6-11(7-10)15(18)20-2)13-4-3-12(8-16)21-13/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJXHGDTDJNQEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=C(O2)C=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358317 |
Source


|
| Record name | dimethyl 5-(5-formyl-2-furyl)isophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-(5-formyl-2-furyl)isophthalate | |
CAS RN |
591226-59-4 |
Source


|
| Record name | dimethyl 5-(5-formyl-2-furyl)isophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

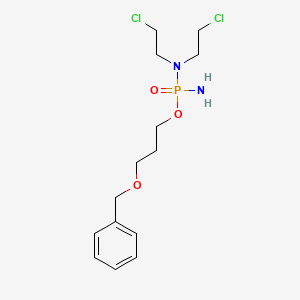
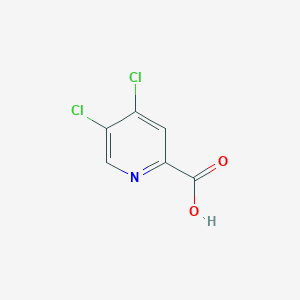
![3-[(3,4-Dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1331725.png)
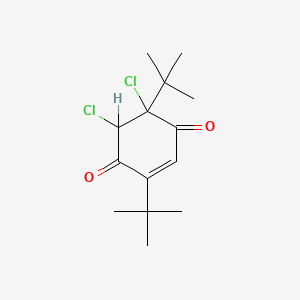
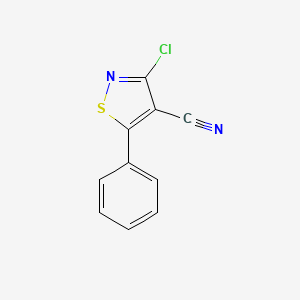
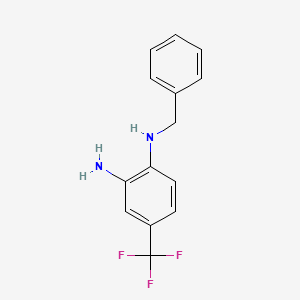
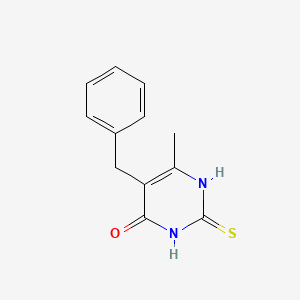
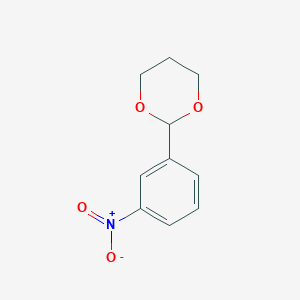
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B1331742.png)
![4,5-Dihydronaphtho[1,2-d]thiazol-2-amine](/img/structure/B1331743.png)
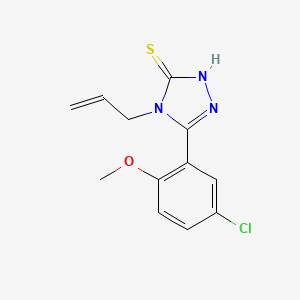
![2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1331750.png)
![2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1331757.png)
![[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B1331759.png)